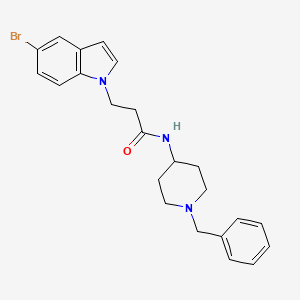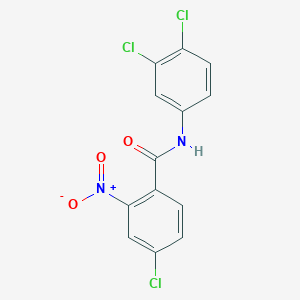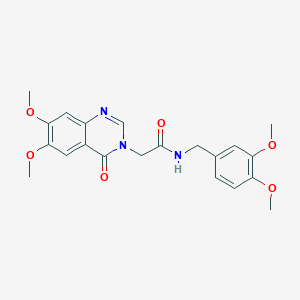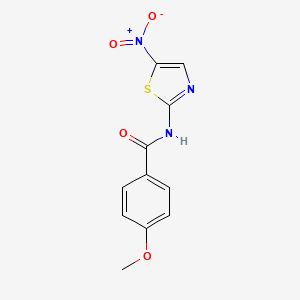![molecular formula C17H16ClFN4O2 B14938699 N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide](/img/structure/B14938699.png)
N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a pyrrole ring, and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydrazides with nitriles in the presence of a dehydrating agent.
Substitution on the phenyl ring:
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole derivative with the pyrrole derivative using suitable coupling agents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the phenyl ring, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, especially at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like chlorine and fluorine gas, as well as nucleophiles like amines and thiols, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biology:
Biological Probes: The compound can serve as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound can be used as a monomer or additive in the production of specialized polymers with enhanced properties.
Wirkmechanismus
The mechanism by which N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
- **N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide shares similarities with other oxadiazole and pyrrole derivatives, such as:
- **this compound
- **this compound
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H16ClFN4O2 |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
N-[[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C17H16ClFN4O2/c1-10-6-7-11(2)23(10)9-14(24)20-8-15-21-17(22-25-15)16-12(18)4-3-5-13(16)19/h3-7H,8-9H2,1-2H3,(H,20,24) |
InChI-Schlüssel |
AEJFSHVWZOKKLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CC(=O)NCC2=NC(=NO2)C3=C(C=CC=C3Cl)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide](/img/structure/B14938622.png)
![4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B14938637.png)

![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-phenylalanine](/img/structure/B14938642.png)


![N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14938665.png)
![2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B14938668.png)
![ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938674.png)
![N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B14938680.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938683.png)


